molecular formula C18H19N3O6S B7718267 N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide

Cat. No.: B7718267
M. Wt: 405.4 g/mol
InChI Key: ZVJKFJUUSHZTKS-UHFFFAOYSA-N
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Description

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the sulfonamide group: The oxadiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and sulfonamide groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar due to the presence of methoxy groups and a phenyl ring.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6: Another compound with similar structural features and potential biological activities.

Uniqueness

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is less common in similar compounds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-24-13-5-7-14(8-6-13)28(22,23)19-11-17-20-18(21-27-17)12-4-9-15(25-2)16(10-12)26-3/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJKFJUUSHZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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